molecular formula C22H21BrN2O4 B11301694 6-bromo-N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide

6-bromo-N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11301694
M. Wt: 457.3 g/mol
InChI Key: WNHREOIOVBQYOS-UHFFFAOYSA-N
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Description

6-bromo-N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biological research. This compound features a benzofuran core, a benzoxazine ring, and a bromine atom, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: Starting with a suitable precursor such as 2-hydroxybenzaldehyde, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of the Bromine Atom: Bromination of the benzofuran core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Benzoxazine Ring: The benzoxazine ring can be formed by reacting an appropriate amine with a substituted phenol, followed by cyclization.

    Coupling Reactions: The final step involves coupling the brominated benzofuran with the benzoxazine derivative using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoxazine ring, potentially converting them to alcohols.

    Substitution: The bromine atom in the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea, often in the presence of a catalyst like copper(I) iodide (CuI).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving brominated aromatic compounds. It can also be used in the development of new biochemical assays.

Medicine

Medicinally, 6-bromo-N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine atom and the benzoxazine ring could play crucial roles in binding to molecular targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1-benzofuran-2-carboxamide: Lacks the benzoxazine ring and butyl group, making it less complex.

    N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide: Similar but without the bromine atom, which may affect its reactivity and biological activity.

    3-methyl-1-benzofuran-2-carboxamide: Simplified structure without the bromine and benzoxazine components.

Uniqueness

6-bromo-N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide is unique due to the combination of its brominated benzofuran core, benzoxazine ring, and butyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler analogs.

Properties

Molecular Formula

C22H21BrN2O4

Molecular Weight

457.3 g/mol

IUPAC Name

6-bromo-N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21BrN2O4/c1-3-4-9-25-17-11-15(6-8-18(17)28-12-20(25)26)24-22(27)21-13(2)16-7-5-14(23)10-19(16)29-21/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,24,27)

InChI Key

WNHREOIOVBQYOS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C

Origin of Product

United States

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